3-(Difluoromethyl)-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid

Lipophilicity Drug design Fragment-based screening

This pyrazole-4-carboxylic acid building block uniquely integrates the pharmacophoric 3-difluoromethyl group—essential to seven commercial SDHI fungicides—with a 1-naphthylmethyl substituent that elevates logP by ~2 units vs. the 1-methyl analog. This combinatorial modification enables direct SAR deconvolution of lipophilicity-driven potency from specific binding interactions, impossible with simpler pyrazole acids. The difluoromethyl group provides ~1–3 kcal/mol hydrogen bond donor capacity absent in CF₃ analogs, while the carboxylic acid handle supports parallel amide library synthesis. Ideal for agrochemical lead optimization and fragment-based screening programs demanding enhanced target partitioning.

Molecular Formula C16H12F2N2O2
Molecular Weight 302.281
CAS No. 1946817-12-4
Cat. No. B2897787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid
CAS1946817-12-4
Molecular FormulaC16H12F2N2O2
Molecular Weight302.281
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CN3C=C(C(=N3)C(F)F)C(=O)O
InChIInChI=1S/C16H12F2N2O2/c17-15(18)14-13(16(21)22)9-20(19-14)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9,15H,8H2,(H,21,22)
InChIKeyOZEYLQYALOEXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Difluoromethyl)-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid (CAS 1946817-12-4): Structural Profile and Procurement Context


3-(Difluoromethyl)-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic building block composed of a pyrazole-4-carboxylic acid core bearing a 3-difluoromethyl group and a 1-naphthylmethyl substituent [1]. The compound has a molecular weight of 302.28 g/mol, a computed logP of 3.097, and is commercially available at ≥95% purity from multiple research chemical suppliers [2]. Its structure combines the privileged 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid pharmacophore—the shared intermediate for at least seven commercial SDHI fungicides—with a lipophilic naphthylmethyl N-substituent that increases molecular complexity and modulates partitioning behavior relative to the widely used methyl analog [3].

Why Generic Pyrazole-4-Carboxylic Acid Analogs Cannot Replace 3-(Difluoromethyl)-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid


Pyrazole-4-carboxylic acid derivatives bearing different N1-substituents or 3-position modifications are not functionally interchangeable. The 3-difluoromethyl group confers hydrogen bond donor capacity absent in trifluoromethyl analogs [1], while the 1-naphthylmethyl group increases lipophilicity by approximately 2 logP units relative to the 1-methyl congener (logP ~1.06) [2]. These structural features combinatorially influence binding interactions, metabolic stability, and physicochemical handling properties, meaning that substitution with simpler analogs like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid or the non-fluorinated 1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid would result in meaningfully different performance in the same synthetic or biological context.

Quantitative Differentiation Evidence for 3-(Difluoromethyl)-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid vs. Close Analogs


Lipophilicity Differential: ~2 logP Units Higher Than the 1-Methyl Industrial Intermediate

The target compound exhibits a computed logP of 3.097, substantially higher than the 1-methyl analog 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (logP = 0.64–1.06) [1]. This ~2–2.5 logP unit difference translates to an approximately 100–300× greater octanol-water partition coefficient, directly impacting membrane permeability, protein binding, and organic-phase extraction behavior in synthetic workflows.

Lipophilicity Drug design Fragment-based screening

Hydrogen Bond Donor Capacity of CHF2: Orthogonal to Trifluoromethyl Analogs

The 3-difluoromethyl group (CHF2) can act as a hydrogen bond donor, whereas the 3-trifluoromethyl group (CF3) in the direct analog 1-(naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid (CAS 1946823-12-6) cannot [1]. Crystallographic and spectroscopic evidence demonstrates that the CF2H group engages in hydrogen bonds on a scale comparable to thiophenol and aniline (approximately 1–3 kcal/mol), while CF3 is exclusively a hydrophobic isostere [2].

Hydrogen bonding Bioisostere design Medicinal chemistry

Privileged SDHI Pharmacophore Scaffold: The 3-Difluoromethyl-Pyrazole-4-Carboxylic Acid Motif

The 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid substructure is the core pharmacophore of the succinate dehydrogenase inhibitor (SDHI) fungicide class. Amides derived from the analogous 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have demonstrated IC50 values as low as 0.02 μg/mL against Rhizoctonia solani, outperforming boscalid in head-to-head mycelial growth inhibition assays [1]. While the specific amide derivatives of the naphthylmethyl-substituted compound have not been profiled in the public domain, the conserved difluoromethyl-pyrazole-carboxylic acid core positionally pre-organizes the same hydrogen-bonding pharmacophore (carbonyl oxygen hydrogen bonding to TYR58 and TRP173 of SDH) identified in crystallographic studies of commercial SDHIs [1].

SDHI fungicides Succinate dehydrogenase Agrochemical intermediates

Purity and Procurement: ≥95% Assay with Multi-Vendor Availability at Research Scale

The target compound is commercially stocked at ≥95% purity by multiple suppliers including ABCR (catalog AB554097) and CheMenu (catalog CM864568) [1]. Pricing at the 100 mg scale is approximately €343, with per-gram pricing around €787 (ABCR, 2022 data), positioning it as a specialized research intermediate rather than a commodity building block [1]. By comparison, the 1-methyl analog 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a high-volume industrial intermediate with multi-ton annual production and substantially lower cost [2].

Chemical procurement Building blocks Research supply

Recommended Application Scenarios for 3-(Difluoromethyl)-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Exploration of N1-Substituent Effects in SDHI Pharmacophores

This compound serves as a direct SAR probe for evaluating the impact of replacing the 1-methyl group—present in all commercial SDHI fungicide intermediates—with a 1-naphthylmethyl substituent. The ~2 logP unit increase relative to the methyl analog [1] predicts altered fungal membrane penetration and target site partitioning. Researchers can synthesize parallel amide series from this acid and the methyl analog to deconvolute lipophilicity-driven potency effects from specific binding interactions [2].

Crystallographic Fragment Screening Leveraging CHF2 Hydrogen Bond Donor Propensity

The difluoromethyl group's demonstrated hydrogen bond donor capacity (~1–3 kcal/mol, comparable to thiophenol/aniline [1]) makes this compound a candidate for fragment-based screening against targets with proximal hydrogen bond acceptor residues in the binding pocket. The naphthyl group provides additional electron density for X-ray detection and potential π-stacking interactions, while the carboxylic acid enables straightforward amide coupling for fragment elaboration. This combination is absent in both the CF3 analog (no HBD) and the methyl analog (lower electron density for crystallographic detection) [2].

Lipophilicity-Modulated Pharmacokinetic Probe Development

With a computed logP of 3.097—substantially above the methyl analog (logP ~1.0) [1]—this building block enables the synthesis of probe molecules with systematically elevated lipophilicity. In drug discovery programs where the methyl-substituted leads suffer from poor membrane permeability or high renal clearance due to low logD, amides derived from this acid may shift pharmacokinetic profiles toward higher volume of distribution and improved CNS penetration [2].

Synthesis of Naphthyl-Containing Heterocyclic Libraries for Kinase or Dehydrogenase Screening

The carboxylic acid handle at the 4-position enables direct amide coupling with diverse amine libraries, generating compound collections for screening against kinase or dehydrogenase targets. The naphthylmethyl group provides a conformationally constrained, electron-rich aromatic surface that may engage in edge-to-face or π-π interactions not achievable with smaller N1-substituents. This is valuable for hit-finding campaigns where aromatic stacking interactions are known to contribute to potency [1].

Quote Request

Request a Quote for 3-(Difluoromethyl)-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.